2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
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Overview
Description
This compound is a fascinating fusion of chemical elements, combining a triazole ring, a sulfanyl group, and aromatic fluorine and chlorine substituents. Its full chemical formula is C16H10ClFN4S . Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
- Thiadiazole Synthesis : The compound can be synthesized via a thiadiazole ring formation. One approach involves reacting 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (a precursor) with an appropriate chloroacetyl chloride derivative. The reaction proceeds through nucleophilic substitution, resulting in the desired compound.
- Solvent: Organic solvents like dichloromethane or acetonitrile.
- Temperature: Typically conducted at room temperature or slightly elevated temperatures.
- Catalysts: Lewis acids (e.g., AlCl3) may enhance the reaction efficiency.
Industrial Production:: While industrial-scale production details are proprietary, the synthetic route remains similar, emphasizing efficiency, yield, and safety.
Chemical Reactions Analysis
Reaction Types::
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions due to the presence of the sulfanyl group.
- Oxidation/Reduction : The fluorine and chlorine substituents make it susceptible to redox reactions.
- Nucleophilic Substitution : Thiolates (e.g., sodium thiolate) as nucleophiles.
- Oxidation : Oxidizing agents like hydrogen peroxide (H2O2).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4).
- Nucleophilic substitution yields the target compound.
- Oxidation may lead to sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry::
- Organic Synthesis : Used as a building block for designing novel molecules.
- Medicinal Chemistry : Investigated for potential drug candidates.
- Antimicrobial Properties : Studied for antibacterial and antifungal effects.
- Anticancer Potential : Examined for inhibitory activity against cancer cells.
- Materials Science : Explored for its optical and electronic properties.
Mechanism of Action
The compound’s precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While unique, it shares structural features with related compounds:
- 4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (a precursor).
- N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide (distinct substituents).
Properties
Molecular Formula |
C16H12ClF2N5OS |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H12ClF2N5OS/c17-11-7-9(5-6-13(11)19)21-14(25)8-26-16-23-22-15(24(16)20)10-3-1-2-4-12(10)18/h1-7H,8,20H2,(H,21,25) |
InChI Key |
PVGBSQGQNBMYTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl)F |
Origin of Product |
United States |
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